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Cat. No.: B10831021 Get Quote

Ervogastat Preclinical Technical Support Center
Welcome to the technical support resource for researchers utilizing Ervogastat (PF-06865571)

in preclinical animal models. This guide provides troubleshooting advice, frequently asked

questions, and detailed protocols to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ervogastat?

A1: Ervogastat is a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2).

[1][2] DGAT2 is a key enzyme in the final step of triglyceride synthesis.[3][4] By inhibiting

DGAT2, Ervogastat reduces the production of triglycerides in the liver, which is a critical factor

in the pathogenesis of non-alcoholic steatohepatitis (NASH).[5]

Q2: In which animal models is Ervogastat expected to be effective?

A2: Based on its mechanism of action, Ervogastat is expected to be effective in animal models

that exhibit key features of NASH, such as hepatic steatosis (fatty liver). Commonly used

models include diet-induced obesity (DIO) models (e.g., mice or rats on a high-fat diet) and

genetic models like the ob/ob mouse.[5]

Q3: What is a typical starting dose for Ervogastat in a mouse model of NASH?
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A3: While specific preclinical dosing for Ervogastat is not widely published, a study using a

different DGAT2 inhibitor in C57BL/6J and ob/ob mice used a dose of 0.004% mixed in chow

for 7 days.[5] For a precursor molecule, PF-06424439, oral administration in dyslipidemic

rodent models showed a decrease in circulating and hepatic lipids.[6] Researchers should

perform dose-ranging studies to determine the optimal dose for their specific model and

experimental endpoints.

Q4: How should Ervogastat be formulated for oral administration in rodents?

A4: For oral gavage, Ervogastat can likely be formulated in a vehicle such as a suspension in

0.5% methylcellulose. It is crucial to ensure a uniform and stable suspension for consistent

dosing. Always refer to the manufacturer's instructions for the specific formulation of the

compound you are using.

Q5: What are the expected pharmacokinetic properties of Ervogastat in rodents?

A5: Detailed pharmacokinetic data for Ervogastat in rodents is not readily available in the

public domain. However, a related DGAT2 inhibitor, PF-06424439, showed a half-life of 1.4

hours and oral bioavailability of over 100% in rats.[3] Another precursor compound had a half-

life of 0.67 hours and 76% oral bioavailability in rats.[3] These values can provide a preliminary

idea of the expected pharmacokinetic profile.
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Issue Potential Cause Recommended Solution

High variability in efficacy data
Inconsistent drug formulation

or administration.

Ensure the drug is uniformly

suspended before each

gavage. Use precise

administration techniques.

Consider a formulation with

improved stability.

Animal model variability.

Increase the number of

animals per group to improve

statistical power. Ensure

consistent age, weight, and

genetic background of the

animals.

Lack of efficacy Insufficient dosage.

Perform a dose-response

study to identify the optimal

dose.

Poor bioavailability in the

chosen animal model.

Investigate alternative

administration routes (e.g.,

intraperitoneal injection) if oral

bioavailability is a concern.

Conduct pharmacokinetic

studies to determine drug

exposure.

Inappropriate animal model.

Ensure the chosen animal

model has a pathology that is

dependent on the DGAT2

pathway.

Adverse effects observed (e.g.,

weight loss, lethargy)

Off-target effects or toxicity at

the administered dose.

Reduce the dose and re-

evaluate efficacy and toxicity.

Monitor animal health closely

throughout the study.

Vehicle-related toxicity. Run a vehicle-only control

group to rule out any adverse
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effects from the formulation

vehicle.

Quantitative Data
Table 1: In Vitro Potency of a Precursor DGAT2 Inhibitor

Compound Human DGAT2 IC50 (nM)

Precursor Compound [I] 18

PF-06424439 14

Data from a 2014 presentation by Pfizer on

preclinical DGAT2 inhibitors.[3]

Table 2: Pharmacokinetic Parameters of Precursor DGAT2 Inhibitors in Rats

Compound
Clearance
(mL/min/kg)

Half-life (hours)
Oral Bioavailability
(%)

Precursor Compound

[I]
46 0.67 76

PF-06424439 18 1.4 >100

Data from a 2014

presentation by Pfizer

on preclinical DGAT2

inhibitors.[3]

Experimental Protocols
Protocol 1: Evaluation of Ervogastat Efficacy in a Diet-Induced Obesity (DIO) Mouse Model of

NASH

Animal Model: Male C57BL/6J mice, 8 weeks of age.
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Diet: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity

and hepatic steatosis.

Grouping: Randomly assign mice to the following groups (n=8-10 per group):

Vehicle control (e.g., 0.5% methylcellulose)

Ervogastat (low dose)

Ervogastat (mid dose)

Ervogastat (high dose)

Dosing: Administer Ervogastat or vehicle daily via oral gavage for 4-8 weeks.

Monitoring: Monitor body weight, food intake, and general health status weekly.

Endpoint Analysis:

At the end of the treatment period, collect blood for analysis of plasma lipids (triglycerides,

cholesterol) and liver enzymes (ALT, AST).

Harvest the liver, weigh it, and fix a portion in formalin for histological analysis (H&E

staining for steatosis, inflammation, and ballooning; Sirius Red staining for fibrosis).

Snap-freeze a portion of the liver in liquid nitrogen for gene expression analysis (e.g.,

markers of lipogenesis, inflammation, and fibrosis) and measurement of liver triglyceride

content.
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Caption: Mechanism of action of Ervogastat in inhibiting triglyceride synthesis.
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Caption: Experimental workflow for evaluating Ervogastat in a DIO mouse model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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